

Application Notes and Protocols for VT107 In Vivo Administration in Mouse Models

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Compound of Interest

Compound Name: VT107
Cat. No.: B15541795

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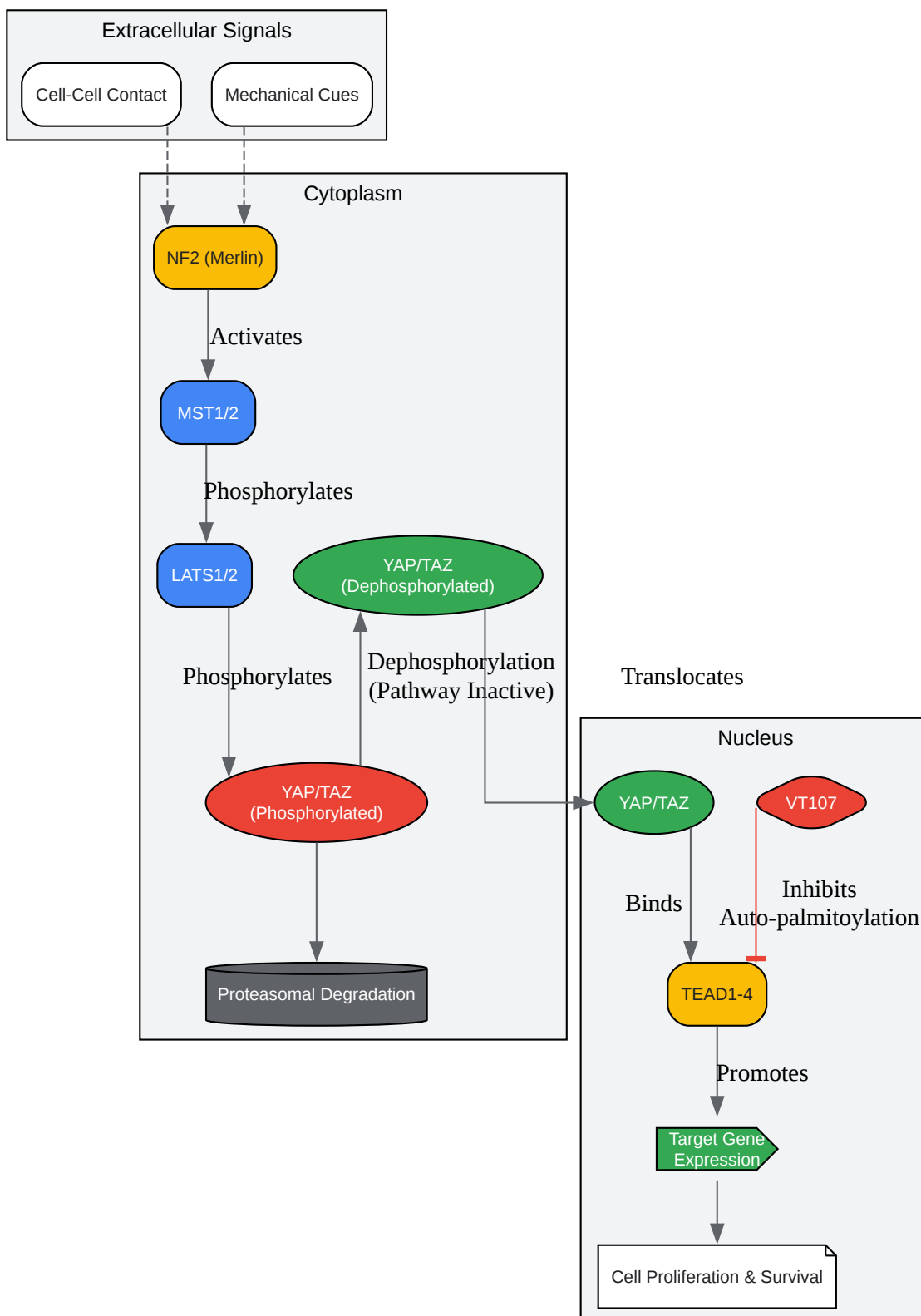
These application notes provide a comprehensive overview of the in vivo administration and dosage of **VT107**, a potent pan-TEAD auto-palmitoylation inhibitor, in various mouse models. The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of **VT107**.

Mechanism of Action

VT107 is a small molecule inhibitor that targets the TEA Domain (TEAD) family of transcription factors (TEAD1-4).[1] In the Hippo signaling pathway, the transcriptional co-activators YAP and TAZ, when translocated to the nucleus, bind to TEAD proteins to promote the expression of genes involved in cell proliferation and survival.[1][2] This pathway is often dysregulated in various cancers, such as mesothelioma and schwannoma, frequently due to mutations in the NF2 gene, which leads to the activation of YAP/TAZ.[2][3]

VT107 functions by inhibiting the auto-palmitoylation of TEADs, a critical post-translational modification required for their stability and interaction with YAP/TAZ.[1][4][5] By blocking this process, **VT107** disrupts the YAP/TAZ-TEAD complex, thereby suppressing the transcription of target genes and inhibiting tumor growth.[2][5]

Signaling Pathway



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Caption: The Hippo Signaling Pathway and the Mechanism of Action of **VT107**.

In Vivo Administration and Dosage in Mouse Models

VT107 and its analogs have been evaluated in various mouse models, primarily xenograft and patient-derived xenograft (PDX) models of mesothelioma and schwannoma with NF2 deficiency. Oral gavage is the standard route of administration.

Formulation

For in vivo studies, **VT107** is typically formulated in a solution suitable for oral administration. A common formulation is:

- 5% DMSO
- 10% Solutol
- 85% D5W (5% dextrose in water)[2]

Dosage and Administration Schedule

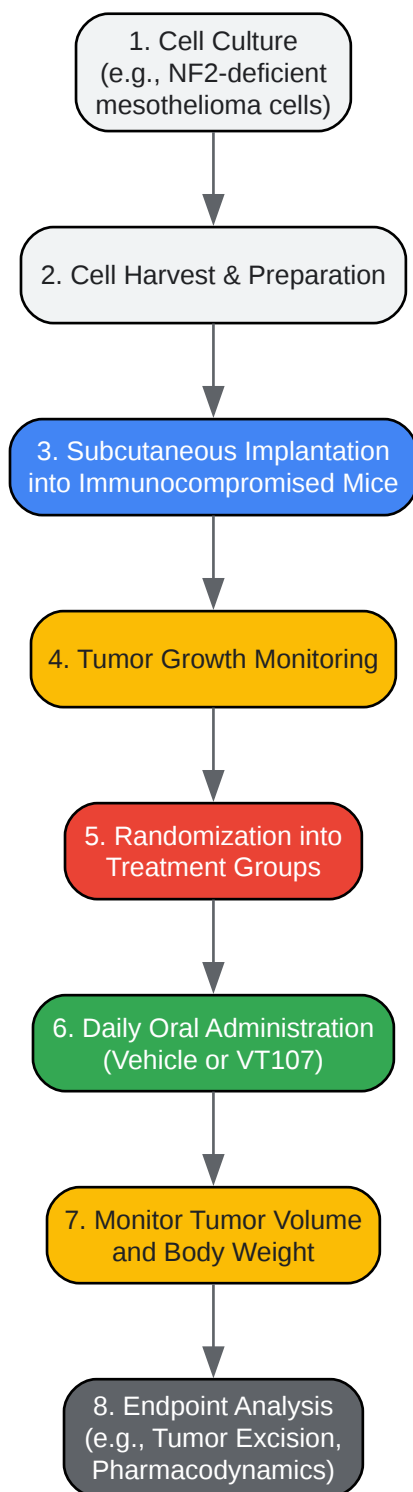
The dosage of **VT107** and related compounds can vary depending on the mouse model and the specific therapeutic strategy (monotherapy vs. combination therapy).

| Compound | Mouse Model | Dosage | Administration Route | Frequency | Reference |
|-------------|--|----------------------|----------------------|---------------------------|-----------|
| VT107 | Generic Mouse Model | 10 mg/kg | Oral (p.o.) | Not Specified | [6] |
| VT104 (VT1) | NF2-deficient Mesothelioma Xenograft (NCI-H226) | 3 mg/kg and 10 mg/kg | Oral (p.o.) | Daily | [2] |
| VT104 (VT1) | NF2fl/fl-CRE+ Schwannoma Mouse Model | 10 mg/kg | Oral Gavage | Daily for 21 days | [3] |
| VT2 | NF2fl/fl-CRE+ Schwannoma Mouse Model | 30 mg/kg | Oral Gavage | Daily for 21 days | [3] |
| VT103 | NF2-deficient Mesothelioma Xenograft (NCI-H2373) | 10 mg/kg | Oral (p.o.) | Daily for 3 days (for PD) | [2] |
| VT108 | NF2 mutant NSCLC PDX | Not Specified | Not Specified | Not Specified | [4] |

Experimental Protocols

Xenograft Tumor Model Protocol

This protocol outlines the general procedure for establishing and treating a subcutaneous xenograft model to assess the in vivo efficacy of **VT107**.



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Caption: Experimental Workflow for a Xenograft Efficacy Study.

Materials:

- NF2-deficient cancer cell line (e.g., NCI-H226)
- Cell culture medium and supplements
- Matrigel or similar basement membrane matrix
- Immunocompromised mice (e.g., nude or SCID)
- **VT107**
- Dosing vehicle (5% DMSO, 10% Solutol, 85% D5W)
- Calipers for tumor measurement
- Animal balance

Procedure:

- Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of implantation, harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel at a concentration of $1-10 \times 10^6$ cells per 100-200 μL .
- Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm^3). [2] Monitor tumor volume twice weekly using calipers (Volume = $0.5 \times \text{Length} \times \text{Width}^2$).
- Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=5-10 mice per group).
- Treatment Administration: Prepare the **VT107** formulation and the vehicle control. Administer the designated treatment daily via oral gavage.
- Efficacy Monitoring: Continue to monitor tumor volume and body weight twice weekly.
- Endpoint: Euthanize the mice when tumors reach a predetermined endpoint (e.g., >2000 mm^3) or at the end of the study period.

- Pharmacodynamic Analysis: For pharmacodynamic studies, tumors can be harvested at specific time points after the final dose (e.g., 4 hours) to analyze target gene expression (e.g., CTGF, CYR61) by qPCR or protein levels by Western blot.[2]

Pharmacokinetic Study Protocol

A pharmacokinetic (PK) study is crucial to determine the absorption, distribution, metabolism, and excretion (ADME) properties of **VT107**.

Procedure:

- Administer a single dose of **VT107** intravenously (i.v.) or orally (p.o.) to mice.[2]
- Collect blood samples from the saphenous vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.[2]
- Process the blood to obtain plasma.
- Quantify the concentration of **VT107** in the plasma samples using LC/MS-MS.[2]
- Analyze the data using pharmacokinetic software (e.g., Phoenix WinNonlin) to determine key parameters such as half-life ($T_{1/2}$), maximum concentration (C_{max}), time to maximum concentration (T_{max}), and area under the curve (AUC).[2]

Quantitative In Vivo Efficacy Data

The following table summarizes the reported in vivo efficacy of **VT107**-related compounds in mouse models.

| Compound | Mouse Model | Dose | Outcome | % Tumor Growth Inhibition (TGI) | Reference |
|----------|--------------------------|----------------------|--|---------------------------------|-----------|
| VT104 | NCI-H226 Xenograft | 10 mg/kg, daily p.o. | Tumor Regression | 103.67% | [2] |
| VT104 | NCI-H226 Xenograft | 3 mg/kg, daily p.o. | Tumor Regression | 102.49% | [2] |
| VT103 | NCI-H226 Xenograft | 30 mg/kg, daily p.o. | Significant Tumor Growth Inhibition | Not Specified | [2] |
| VT1 | NF2f1/fl-CRE+ Schwannoma | 10 mg/kg, daily p.o. | Significant inhibition of tumor cell proliferation | Not Specified | [3] |
| VT2 | NF2f1/fl-CRE+ Schwannoma | 30 mg/kg, daily p.o. | Significant inhibition of tumor cell proliferation | Not Specified | [3] |

Note: TGI > 100% indicates tumor regression.

Safety and Tolerability

In the reported studies, TEAD inhibitors like VT104 were generally well-tolerated at efficacious doses, with no significant adverse effects on body weight.[3] However, it is essential to monitor animal health and body weight throughout the study period. Recent findings suggest that pan-TEAD inhibitors may have on-target renal toxicity, specifically podocyte injury, which should be considered in the design of long-term studies.[7]

These application notes and protocols are intended as a guide. Researchers should optimize the experimental conditions for their specific models and research questions. Adherence to

institutional animal care and use committee (IACUC) guidelines is mandatory for all in vivo experiments.

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